molecular formula C11H14ClNO B3033684 2-(Chloromethyl)-4-phenylmorpholine CAS No. 112913-98-1

2-(Chloromethyl)-4-phenylmorpholine

Cat. No.: B3033684
CAS No.: 112913-98-1
M. Wt: 211.69 g/mol
InChI Key: RUKGENFOLCBVLY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-phenylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chloromethyl group at the second position and a phenyl group at the fourth position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-phenylmorpholine typically involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then chlorinated using thionyl chloride or phosphorus trichloride to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4-phenylmorpholine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding morpholine derivative without the chloromethyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products Formed:

  • Substitution reactions yield various substituted morpholine derivatives.
  • Oxidation reactions produce phenolic compounds.
  • Reduction reactions result in the formation of dechlorinated morpholine derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-phenylmorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-phenylmorpholine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby increasing its binding affinity and specificity.

Comparison with Similar Compounds

    2-(Chloromethyl)-4-methylmorpholine: Similar structure but with a methyl group instead of a phenyl group.

    2-(Bromomethyl)-4-phenylmorpholine: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    4-Phenylmorpholine: Lacks the chloromethyl group.

Comparison:

    2-(Chloromethyl)-4-phenylmorpholine: is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct reactivity and potential biological activity.

    2-(Chloromethyl)-4-methylmorpholine: has different steric and electronic properties due to the smaller methyl group.

    2-(Bromomethyl)-4-phenylmorpholine: may exhibit different reactivity due to the larger and more reactive bromine atom.

    4-Phenylmorpholine: lacks the reactive chloromethyl group, making it less versatile in chemical reactions.

Properties

IUPAC Name

2-(chloromethyl)-4-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKGENFOLCBVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC=CC=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283108
Record name Morpholine, 2-(chloromethyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112913-98-1
Record name Morpholine, 2-(chloromethyl)-4-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112913-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 2-(chloromethyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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